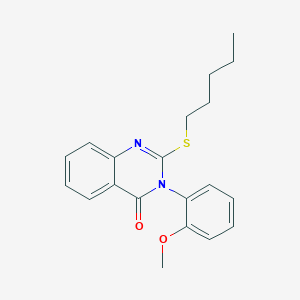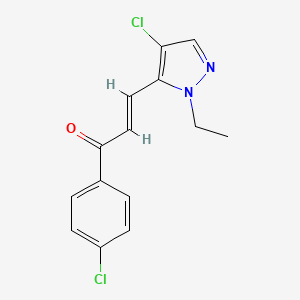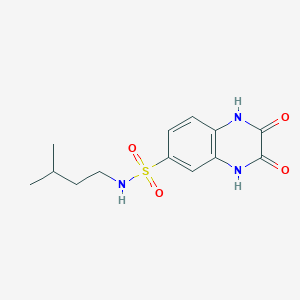
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone
説明
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways in the brain. MPQ has been the subject of extensive research due to its potential applications in the treatment of various neurological and psychiatric disorders.
作用機序
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone exerts its pharmacological effects by selectively inhibiting PDE10A, which is highly expressed in the striatum and other regions of the brain. PDE10A plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are involved in various intracellular signaling pathways. By inhibiting PDE10A, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone increases the levels of cAMP and cGMP, leading to enhanced intracellular signaling and improved cognitive and motor function.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain. 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its potent and selective inhibition of PDE10A, which allows for precise modulation of intracellular signaling pathways. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its high cost and limited availability, which may restrict its widespread use in research.
将来の方向性
Future research on 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone could focus on exploring its potential applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, further studies could investigate the underlying mechanisms of 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, future research could focus on developing more cost-effective and scalable methods for synthesizing 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, which could facilitate its widespread use in research and clinical settings.
科学的研究の応用
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain.
特性
IUPAC Name |
3-(2-methoxyphenyl)-2-pentylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-14-25-20-21-16-11-6-5-10-15(16)19(23)22(20)17-12-7-8-13-18(17)24-2/h5-8,10-13H,3-4,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRLAWPOXKOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)

![N-2-pyrimidinyl-4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4849171.png)
![({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
![sec-butyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4849197.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)
![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4849216.png)

![6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4849240.png)
![N-[2-(methylthio)phenyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4849246.png)
![N-(4-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4849249.png)